2-(1,4-Dioxan-2-yl)thiazol-5-amine
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Overview
Description
2-(1,4-Dioxan-2-yl)thiazol-5-amine is a heterocyclic compound that features both a thiazole ring and a dioxane moiety. Thiazole rings are known for their aromatic properties and biological activities, making them significant in medicinal chemistry . The dioxane ring, on the other hand, is a six-membered ring containing two oxygen atoms, which can influence the compound’s solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxan-2-yl)thiazol-5-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxan-2-yl)thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
2-(1,4-Dioxan-2-yl)thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,4-Dioxan-2-yl)thiazol-5-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The dioxane moiety can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative known for its antimicrobial properties.
2-(4-Methylthiazol-5-yl)ethanamine: Another thiazole derivative with potential biological activities.
2-(1,3-Dioxolan-2-yl)thiazole: A compound similar to 2-(1,4-Dioxan-2-yl)thiazol-5-amine but with a dioxolane ring instead of a dioxane ring.
Uniqueness
This compound is unique due to the presence of both the thiazole and dioxane rings, which confer distinct chemical and biological properties. The combination of these two moieties can enhance the compound’s solubility, reactivity, and potential biological activities compared to simpler thiazole derivatives .
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-(1,4-dioxan-2-yl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C7H10N2O2S/c8-6-3-9-7(12-6)5-4-10-1-2-11-5/h3,5H,1-2,4,8H2 |
InChI Key |
AJMOXHUQTAJXAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)C2=NC=C(S2)N |
Origin of Product |
United States |
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